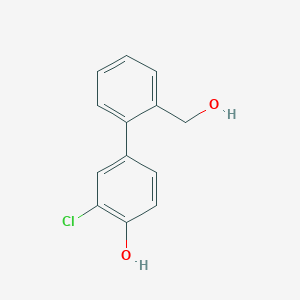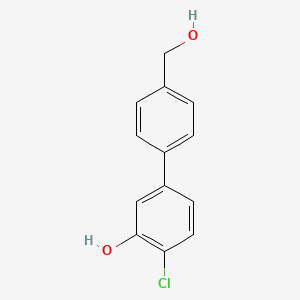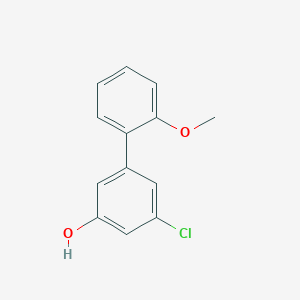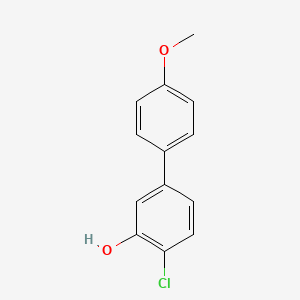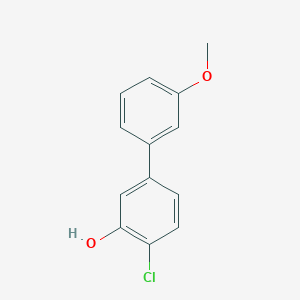
3-Chloro-5-(3-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3-methoxyphenyl)phenol, 95% (also known as 3-chloro-5-methoxybenzene-1-ol) is an aromatic phenol compound with an aromatic ring of three carbon atoms, a chlorine atom and a methoxy group. It is a white crystalline solid with a melting point of 68-72°C. 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is not well understood. However, it is known that the phenol group of the compound can form hydrogen bonds with other molecules, allowing it to interact with other molecules in the environment. This interaction can lead to a variety of effects, including changes in the structure of the molecule and its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% are not well understood. However, some studies suggest that the compound may have potential therapeutic applications in the treatment of certain diseases, including cancer. In addition, the compound has been studied for its ability to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in laboratory experiments include its relatively low cost, ease of use, and high purity. In addition, the compound is stable in aqueous solutions and can be used in a wide range of temperatures and pH ranges. However, the compound is volatile and can be toxic if inhaled or ingested, so it should be handled with caution.
Zukünftige Richtungen
The future of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in scientific research is promising. Further research is needed to determine the compound’s potential therapeutic applications, as well as its potential toxicity. In addition, the compound could be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. Finally, the compound could be used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds.
Synthesemethoden
The synthesis of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% can be achieved by several different methods. The most commonly used method is the reaction of p-chlorotoluene with sodium methoxide in aqueous methanol. This reaction produces the desired phenol in a 95% pure form. Another method involves the reaction of p-chlorotoluene with potassium hydroxide in aqueous ethanol, followed by the addition of sodium methoxide. This method produces a 98% pure form of the desired phenol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds. In addition, 3-Chloro-5-(3-methoxyphenyl)phenol, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and pyridines.
Eigenschaften
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTFRSHIEJNYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685886 |
Source


|
| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261928-37-3 |
Source


|
| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


